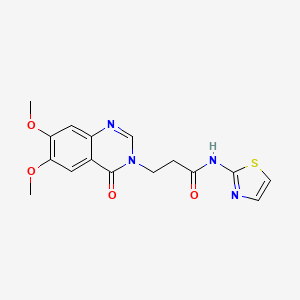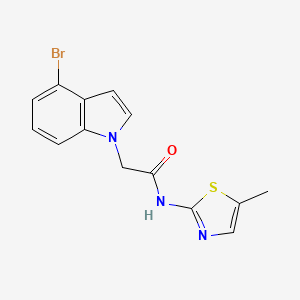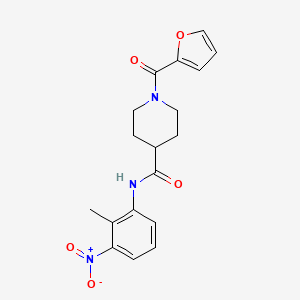![molecular formula C18H17N5O3 B14937409 N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]-N-(pyridin-2-ylmethyl)glycinamide](/img/structure/B14937409.png)
N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]-N-(pyridin-2-ylmethyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]-N-(pyridin-2-ylmethyl)glycinamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the quinazolinone moiety in the structure imparts significant pharmacological properties, making it a valuable compound in medicinal chemistry.
Preparation Methods
The synthesis of N2-[(4-oxoquinazolin-3(4H)-yl)acetyl]-N-(pyridin-2-ylmethyl)glycinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-oxoquinazoline with an appropriate acylating agent to introduce the acetyl group. This is followed by the reaction with pyridin-2-ylmethylamine to form the final product. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial production methods for this compound may involve optimization of the reaction conditions to scale up the synthesis while maintaining the quality and consistency of the product. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]-N-(pyridin-2-ylmethyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, and they can include a variety of quinazoline derivatives with different functional groups and oxidation states.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex organic molecules, particularly those with pharmacological relevance.
Biology: It has been investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: The compound exhibits promising pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Mechanism of Action
The mechanism of action of N2-[(4-oxoquinazolin-3(4H)-yl)acetyl]-N-(pyridin-2-ylmethyl)glycinamide involves its interaction with specific molecular targets in the body. The quinazolinone moiety is known to interact with enzymes and receptors, modulating their activities and leading to various biological effects. The compound may inhibit specific enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. Additionally, it may interact with microbial proteins, disrupting their functions and leading to antimicrobial activity .
Comparison with Similar Compounds
N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]-N-(pyridin-2-ylmethyl)glycinamide can be compared with other quinazolinone derivatives, such as:
2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide: This compound also contains the quinazolinone moiety and exhibits similar biological activities, but with different substituents that may alter its pharmacological profile.
2-(2-(4-(trifluoromethyl)benzylidene)hydrazinyl)-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide: Another quinazolinone derivative with potent analgesic and anti-inflammatory activities, highlighting the versatility of the quinazolinone scaffold.
The uniqueness of N2-[(4-oxoquinazolin-3(4H)-yl)acetyl]-N-(pyridin-2-ylmethyl)glycinamide lies in its specific combination of functional groups, which imparts distinct pharmacological properties and potential therapeutic applications.
Properties
Molecular Formula |
C18H17N5O3 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]-N-(pyridin-2-ylmethyl)acetamide |
InChI |
InChI=1S/C18H17N5O3/c24-16(20-9-13-5-3-4-8-19-13)10-21-17(25)11-23-12-22-15-7-2-1-6-14(15)18(23)26/h1-8,12H,9-11H2,(H,20,24)(H,21,25) |
InChI Key |
LGPYUVSCRZOIQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC(=O)NCC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14937326.png)

![2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B14937346.png)
![N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide](/img/structure/B14937351.png)
![2,2,2-trichloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B14937359.png)
![N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-isoleucine](/img/structure/B14937366.png)


![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide](/img/structure/B14937384.png)
![4-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide](/img/structure/B14937392.png)


![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide](/img/structure/B14937402.png)
![2-methyl-1-[(3-nitrophenyl)sulfonyl]-2,3-dihydro-1H-indole](/img/structure/B14937422.png)
